
RyRs activator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RyRs activator 3, also known as compound A4, is a chemical compound that serves as an effective insecticide. It is particularly potent against the diamondback moths, M. separata and P. xylostella, with an LC50 value of 3.27 mg/L . The compound works by binding to the ryanodine receptor, which increases cytoplasmic calcium ion concentration, resulting in biological toxicity .
Vorbereitungsmethoden
The preparation of RyRs activator 3 involves synthetic routes that include the use of N-Pyridylpyrazole amide derivatives containing 4,5-Dihydroisoxazole amide . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .
Analyse Chemischer Reaktionen
RyRs activator 3 undergoes various chemical reactions, primarily involving its interaction with the ryanodine receptor. The compound can bind to the receptor, increasing cytoplasmic calcium ion concentration and producing biological toxicity . Common reagents and conditions used in these reactions include the use of calcium channels and other ion channels . The major products formed from these reactions are typically related to the disruption of calcium ion homeostasis within the target organisms .
Wissenschaftliche Forschungsanwendungen
RyRs activator 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium ion release and regulation . In biology, it is employed to investigate the role of ryanodine receptors in various physiological processes, including muscle contraction and synaptic plasticity . In medicine, the compound is being explored as a potential treatment target for neurodegenerative diseases due to its ability to modulate calcium ion homeostasis . In the industry, this compound is used as an insecticide to control pest populations .
Wirkmechanismus
The mechanism of action of RyRs activator 3 involves its binding to the ryanodine receptor, a large homotetrameric calcium ion release channel localized to the sarcoplasmic reticulum . By binding to this receptor, the compound increases the concentration of cytoplasmic calcium ions, leading to biological toxicity in the target organisms . This mechanism is crucial for its effectiveness as an insecticide and its potential therapeutic applications in medicine .
Vergleich Mit ähnlichen Verbindungen
RyRs activator 3 is unique in its high potency and specificity for the ryanodine receptor. Similar compounds include other ryanodine receptor activators and inhibitors, such as dantrolene and caffeine .
Eigenschaften
Molekularformel |
C23H19BrCl2N6O3 |
|---|---|
Molekulargewicht |
578.2 g/mol |
IUPAC-Name |
3-[2-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-5-chloro-3-methylphenyl]-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33) |
InChI-Schlüssel |
IRIBEVXVZJQDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






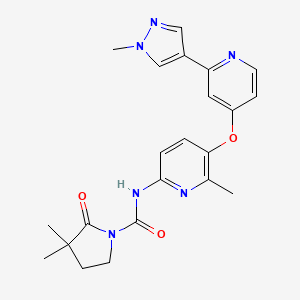
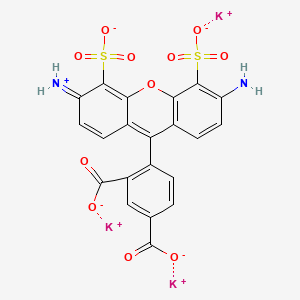
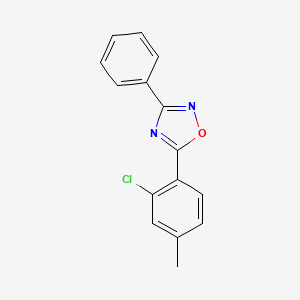
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
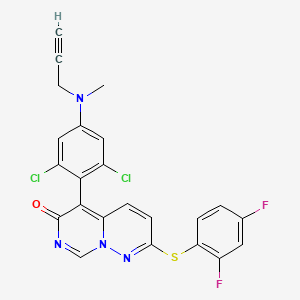
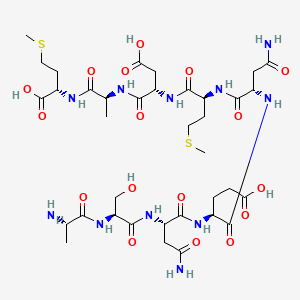
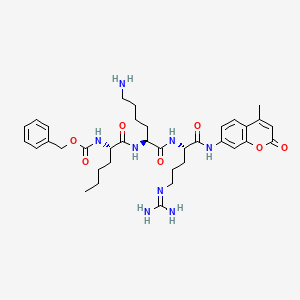
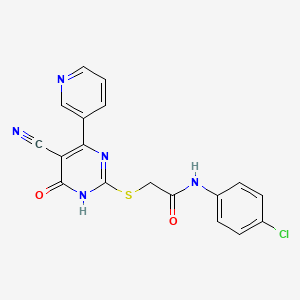
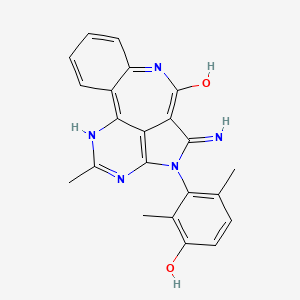
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
